4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185293-10-0
VCID: VC2643790
InChI: InChI=1S/C9H16N4S.ClH/c1-3-13-8(7-5-4-6-10-7)11-12-9(13)14-2;/h7,10H,3-6H2,1-2H3;1H
SMILES: CCN1C(=NN=C1SC)C2CCCN2.Cl
Molecular Formula: C9H17ClN4S
Molecular Weight: 248.78 g/mol

4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride

CAS No.: 1185293-10-0

Cat. No.: VC2643790

Molecular Formula: C9H17ClN4S

Molecular Weight: 248.78 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride - 1185293-10-0

Specification

CAS No. 1185293-10-0
Molecular Formula C9H17ClN4S
Molecular Weight 248.78 g/mol
IUPAC Name 4-ethyl-3-methylsulfanyl-5-pyrrolidin-2-yl-1,2,4-triazole;hydrochloride
Standard InChI InChI=1S/C9H16N4S.ClH/c1-3-13-8(7-5-4-6-10-7)11-12-9(13)14-2;/h7,10H,3-6H2,1-2H3;1H
Standard InChI Key WZQGKLSYKZWJMZ-UHFFFAOYSA-N
SMILES CCN1C(=NN=C1SC)C2CCCN2.Cl
Canonical SMILES CCN1C(=NN=C1SC)C2CCCN2.Cl

Introduction

Chemical Structure and Properties

4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride is characterized by a core triazole ring substituted with specific functional groups that define its chemical behavior and potential biological activity. The compound features a pyrrolidine group and a methylsulfanyl substituent attached to the triazole scaffold, creating a unique structural arrangement with distinct chemical properties.

Molecular Identification

The compound is identified through various chemical identifiers and nomenclature systems that allow for precise recognition in scientific literature and databases. These identifiers provide essential information for researchers working with this compound.

Table 1: Key Identifiers of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride

ParameterValue
CAS Number1185293-10-0
PubChem CID46736438
Molecular FormulaC₉H₁₇ClN₄S
Molecular Weight248.78 g/mol
IUPAC Name4-ethyl-3-methylsulfanyl-5-pyrrolidin-2-yl-1,2,4-triazole;hydrochloride

The compound is also known by several synonyms in scientific literature, allowing for comprehensive literature searches and proper identification across different research publications .

Structural Features

The molecular structure of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride consists of a 1,2,4-triazole ring as the core scaffold. This five-membered heterocyclic ring contains three nitrogen atoms and serves as the foundation for the compound's chemical behavior. The triazole core is substituted with specific functional groups:

  • An ethyl group attached to the N4 position of the triazole ring

  • A methylsulfanyl (methylthio) group at the C3 position

  • A pyrrolidin-2-yl substituent at the C5 position

  • A hydrochloride salt form, which affects solubility and bioavailability

The parent compound (without the hydrochloride) is identified in PubChem as CID 18524659, indicating that the hydrochloride salt formation is an important aspect of the compound's formulation for research applications .

Chemical Descriptors

Additional chemical descriptors provide further characterization of the compound's structure and potential interactions in chemical and biological systems:

Table 2: Chemical Descriptors of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride

DescriptorValue
InChIInChI=1S/C9H16N4S.ClH/c1-3-13-8(7-5-4-6-10-7)11-12-9(13)14-2;/h7,10H,3-6H2,1-2H3;1H
InChIKeyWZQGKLSYKZWJMZ-UHFFFAOYSA-N
SMILESCCN1C(=NN=C1SC)C2CCCN2.Cl

These descriptors provide standardized representations of the compound's structure, facilitating computational analysis and database searches in chemical informatics .

Biological Activities and Applications

Triazole derivatives, including 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride, have attracted significant attention in medicinal chemistry due to their diverse biological activities. The 1,2,4-triazole scaffold is recognized as a privileged structure in drug discovery, appearing in many pharmaceutically active compounds.

Mechanism of Action

The biological activities of triazole compounds, including 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride, often involve interaction with specific biological targets such as enzymes or receptors. The triazole ring can serve as a bioisostere for various functional groups, allowing it to mimic biological interactions while providing improved pharmacokinetic properties.

Potential mechanisms of action may include:

  • Inhibition of specific enzymes involved in microbial cell wall synthesis

  • Modulation of protein-protein interactions in signaling pathways

  • Interference with nucleic acid synthesis or function

  • Alteration of membrane integrity in target cells

The specific biological targets and mechanisms of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride represent an area for ongoing investigation in pharmaceutical research.

Structure-Activity Relationships

Understanding the relationship between the chemical structure of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride and its biological activities is crucial for optimizing its potential applications. Key structural features that may influence biological activity include:

Table 3: Structure-Activity Relationships of Key Functional Groups

Structural FeaturePotential Contribution to Biological Activity
Triazole ringCore scaffold providing hydrogen bonding capabilities and electronic distribution
Ethyl substituentModulates lipophilicity and receptor binding characteristics
Methylsulfanyl groupAffects electron distribution and may participate in key biological interactions
Pyrrolidine moietyIntroduces a basic nitrogen center and may enhance binding to specific targets
Hydrochloride salt formImproves solubility and bioavailability in physiological systems

Modifications to these structural elements could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties, making this compound a valuable starting point for medicinal chemistry research .

Analytical Techniques

Characterization and analysis of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride require specialized analytical techniques to confirm its structure, assess purity, and investigate its properties in various experimental contexts.

Spectroscopic Methods

Several spectroscopic techniques are essential for structural confirmation and purity assessment of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the arrangement of the triazole ring and its substituents.

  • Mass Spectrometry (MS): Allows for accurate determination of molecular weight and fragmentation patterns, providing further confirmation of the compound's structure.

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands, helping to confirm the presence of the triazole ring, pyrrolidine group, and methylsulfanyl substituent.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about electronic transitions, which can be useful for quantitative analysis and monitoring reactions involving the compound.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride and monitoring its behavior in chemical and biological systems:

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and quantification, essential for purity determination and stability studies.

  • Thin-Layer Chromatography (TLC): Offers a rapid method for reaction monitoring and preliminary purity assessment.

  • Gas Chromatography (GC): May be applicable for volatile derivatives or degradation products, providing complementary information to liquid-phase techniques.

These analytical methods collectively provide a comprehensive profile of the compound's physical and chemical characteristics, supporting both research applications and potential development as a pharmaceutical agent.

Current Research and Future Directions

Research on 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride continues to evolve, with several promising directions for future investigation based on the established properties of triazole compounds and emerging trends in medicinal chemistry.

Recent Research Findings

Current research on 1,2,4-triazole derivatives suggests several potential applications for compounds like 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride:

  • Exploration of antimicrobial activity against resistant bacterial strains

  • Investigation of antifungal properties and structure-activity relationships

  • Assessment of anti-inflammatory and antioxidant properties

  • Evaluation of potential anticancer activities through targeted screening programs

  • Development of triazole-based hybrid molecules with enhanced biological profiles

These research directions reflect the versatility of the triazole scaffold and the potential for discovering novel biological activities through systematic structural modification and biological screening.

Future Research Opportunities

Several promising avenues for future research on 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride include:

  • Comprehensive structure-activity relationship studies to optimize biological activity

  • Investigation of potential synergistic effects with established therapeutic agents

  • Development of novel synthetic methodologies for more efficient preparation

  • Exploration of formulation strategies to enhance bioavailability and stability

  • Computational studies to predict interactions with specific biological targets

  • In-depth mechanistic studies to elucidate precise modes of action

These research opportunities highlight the compound's potential significance in medicinal chemistry and pharmaceutical development, suggesting a rich landscape for future investigation.

Comparative Analysis

Understanding how 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride compares to related triazole derivatives provides valuable context for its potential applications and unique properties.

Comparison with Other Triazole Derivatives

Table 4: Comparison of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesNotable Properties
4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochlorideC₉H₁₇ClN₄SPyrrolidine and methylsulfanyl substituentsSubject of ongoing research for various biological activities
4-Ethyl-3-(3-pyrid-yl)-1H-1,2,4-triazole-5(4H)-thioneC₉H₁₀N₄SContains pyridyl group instead of pyrrolidineForms hydrogen-bonded chains in crystal structure
4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfideC₁₁H₁₃N₃S₂Contains phenyl ring with methylsulfanyl groupDifferent positioning of methylsulfanyl group

This comparison highlights the structural diversity within the triazole family and suggests how specific structural modifications might influence chemical behavior and biological activity .

Advantages and Limitations

Based on its structure and the general properties of triazole compounds, 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride presents several potential advantages and limitations:

Advantages:

  • Unique combination of functional groups that may confer specific biological activities

  • Hydrochloride salt form may enhance solubility in aqueous media

  • Triazole scaffold provides stability and well-established synthetic pathways

  • Multiple sites for potential modification to optimize properties

Limitations:

  • Complex synthesis may present challenges for large-scale production

  • Limited published data on specific biological activities

  • Potential for off-target effects due to the reactivity of functional groups

  • Possible stability issues under certain conditions

Understanding these advantages and limitations is crucial for guiding future research and development efforts involving this compound.

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